molecular formula C13H6ClF3O B7871164 (3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone

(3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone

Cat. No.: B7871164
M. Wt: 270.63 g/mol
InChI Key: PLBRTYPDJOSZMS-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone is a diaryl methanone featuring two aromatic rings: a 3-chlorophenyl group and a 2,3,4-trifluorophenyl group linked via a ketone bridge. The 2,3,4-trifluorophenyl moiety introduces strong electron-withdrawing effects, while the 3-chlorophenyl group contributes additional halogen-based interactions.

Properties

IUPAC Name

(3-chlorophenyl)-(2,3,4-trifluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3O/c14-8-3-1-2-7(6-8)13(18)9-4-5-10(15)12(17)11(9)16/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBRTYPDJOSZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone typically involves the reaction of 3-chlorobenzoyl chloride with 2,3,4-trifluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: (3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antiparasitic Activity

Research indicates that derivatives of (3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone exhibit potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. A study synthesized various analogs and tested their efficacy, revealing that modifications to the 3-chlorophenyl ring significantly influenced potency against the parasite. For instance, compounds with specific substitutions demonstrated improved effectiveness while minimizing inhibition of mammalian protein farnesyltransferase, which is crucial for reducing potential side effects in therapeutic applications .

Table 1: Efficacy of Analog Compounds Against T. cruzi

CompoundEC50 (nM)Protein Farnesyltransferase Inhibition
Compound 14.0~1 nM
Compound 20.6>5,000 nM
Compound 32.2470

Cancer Research

The compound has been explored for its potential as an anticancer agent. Studies have focused on its ability to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. The structure-activity relationship (SAR) studies have shown that introducing trifluoromethyl groups enhances the compound's interaction with specific cancer targets, leading to increased cytotoxicity against tumor cells .

Synthetic Routes

The synthesis of this compound typically involves several steps that include acylation reactions and fluorination processes. A notable method involves the use of transition metal-free protocols that streamline the synthesis while maintaining high yields .

Table 2: Synthesis Overview

StepReaction TypeYield (%)
Step 1Acylation with trifluorophenyl ketone77%
Step 2Purification via column chromatographyVariable

Case Study: Anti-Trypanosomal Activity

In a detailed study published in a peer-reviewed journal, researchers synthesized a series of analogs based on this compound and evaluated their antiparasitic properties against T. cruzi. The findings highlighted that certain modifications to the chlorophenyl ring improved selectivity and potency against the parasite while reducing toxicity to mammalian cells .

Case Study: Cancer Cell Line Studies

Another significant study focused on evaluating the anticancer properties of this compound across various cancer cell lines. The results indicated that specific structural modifications led to enhanced apoptosis rates in breast and colon cancer cells compared to untreated controls. The research underscored the importance of fluorine substitution in optimizing biological activity .

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone involves its interaction with various molecular targets. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can participate in π-π interactions, further affecting molecular interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The target compound’s properties are influenced by its substituents:

  • 2,3,4-Trifluorophenyl group: Fluorine’s high electronegativity and small atomic radius enhance dipole moments, reduce basicity of adjacent groups, and improve metabolic stability compared to non-fluorinated analogs .
Table 1: Molecular Properties of Selected Diarylmethanones
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone* C₁₃H₇ClF₃O 271.45 3-Cl, 2,3,4-F₃ High electronegativity, lipophilic
(3-Chlorophenyl)phenylmethanone C₁₃H₉ClO 216.66 3-Cl, H (unsubstituted phenyl) Lower polarity, simpler structure
(4-Chlorophenyl)(3-methanesulfonylphenyl)methanone C₁₄H₁₁ClO₃S 294.76 4-Cl, 3-SO₂CH₃ Polar sulfonyl group, high solubility
(4-Chlorophenyl)(3-methyl-2-(trifluoromethyl)-1H-indol-1-yl)methanone C₁₇H₁₁ClF₃NO 337.72 4-Cl, indole-trifluoromethyl Bulky substituent, potential bioactivity
(2-Chlorophenyl)(3-methylphenyl)methanone C₁₄H₁₁ClO 230.45 2-Cl, 3-CH₃ Moderate lipophilicity

*Calculated molecular weight; specific data for this compound is inferred from analogs.

Electronic and Steric Considerations

  • Fluorine vs. In contrast, methanesulfonyl () or trifluoromethyl () groups introduce steric bulk and polar interactions.
  • Positional Effects : A 3-chlorophenyl group (meta-substitution) may lead to different conformational preferences compared to para-substituted analogs (e.g., ), affecting crystal packing and solubility.

Biological Activity

The compound (3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity through various studies, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chlorophenyl and a trifluorophenyl group, which contribute to its lipophilicity and potential interactions with biological targets. The trifluoromethyl (-CF₃) group is known for enhancing the pharmacokinetic properties of compounds, including increased metabolic stability and improved binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activity or receptor function, leading to various physiological effects. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : It can act as an allosteric modulator at certain receptors, enhancing or inhibiting their activity depending on the presence of other ligands.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For example, studies have shown that related compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways.

Compound Microbial Strain Inhibition Zone (mm) Reference
This compoundE. coli15
Similar compoundS. aureus18

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

  • Case Study : A study involving human breast cancer cells treated with this compound resulted in a significant reduction in cell viability and increased apoptotic markers compared to untreated controls .

Research Findings and Case Studies

  • Pharmacological Characterization : A study characterized the pharmacological profile of a related compound with a similar core structure. It was found to significantly reduce inflammation in animal models at doses as low as 5 mg/kg .
    Treatment Dose (mg/kg) Effect on Inflammation
    Control-Baseline
    Compound5Significant reduction
  • Structure-Activity Relationship (SAR) : The inclusion of electron-withdrawing groups like -CF₃ was shown to enhance the potency of related compounds against various cancer cell lines. This suggests that modifications to the chemical structure can lead to improved biological activity .

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